(1-(Ethoxycarbonyl)cyclopropyl)triphenylphosphonium tetrafluoroborate

Description

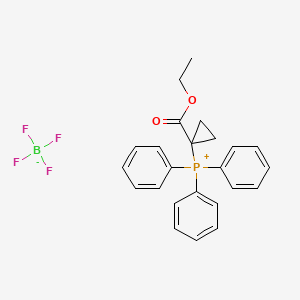

(1-(Ethoxycarbonyl)cyclopropyl)triphenylphosphonium tetrafluoroborate is a chemical compound with the molecular formula C24H24BF4O2P. It is known for its applications in organic synthesis, particularly in the formation of cyclopropyl derivatives. This compound is characterized by the presence of a cyclopropyl group attached to a triphenylphosphonium moiety, with an ethoxycarbonyl substituent and a tetrafluoroborate counterion.

Properties

IUPAC Name |

(1-ethoxycarbonylcyclopropyl)-triphenylphosphanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24O2P.BF4/c1-2-26-23(25)24(18-19-24)27(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22;2-1(3,4)5/h3-17H,2,18-19H2,1H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGJYRMUGSAFITK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCOC(=O)C1(CC1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24BF4O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30451965 | |

| Record name | [1-(Ethoxycarbonyl)cyclopropyl](triphenyl)phosphanium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52186-89-7 | |

| Record name | [1-(Ethoxycarbonyl)cyclopropyl](triphenyl)phosphanium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1-(Ethoxycarbonyl)cyclopropyl]tris(phenyl)phosphonium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Ethoxycarbonyl)cyclopropyl)triphenylphosphonium tetrafluoroborate typically involves the reaction of triphenylphosphine with an ethoxycarbonyl-substituted cyclopropyl halide in the presence of a suitable base. The reaction proceeds through the formation of a phosphonium salt, which is then treated with tetrafluoroboric acid to yield the final product.

-

Step 1: Formation of the Phosphonium Salt

Reactants: Triphenylphosphine, ethoxycarbonyl-substituted cyclopropyl halide

Conditions: Solvent (e.g., dichloromethane), base (e.g., sodium hydride)

:Reaction: Ph3P+C3H4CO2Et→Ph3P+C3H4CO2Et−

-

Step 2: Formation of the Tetrafluoroborate Salt

Reactants: Phosphonium salt, tetrafluoroboric acid

Conditions: Aqueous or organic solvent

:Reaction: Ph3P+C3H4CO2Et−+HBF4→Ph3P+C3H4CO2Et−⋅BF4−

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation ensures consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1-(Ethoxycarbonyl)cyclopropyl)triphenylphosphonium tetrafluoroborate undergoes various chemical reactions, including:

Substitution Reactions: The cyclopropyl group can participate in nucleophilic substitution reactions, often leading to ring-opening.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the phosphorus atom.

Cycloaddition Reactions: The cyclopropyl group can engage in cycloaddition reactions, forming larger ring systems.

Common Reagents and Conditions

Nucleophiles: Sodium methoxide, potassium tert-butoxide

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products Formed

Ring-Opened Products: Resulting from nucleophilic attack on the cyclopropyl ring.

Oxidized Phosphonium Salts: Formed through oxidation of the phosphorus center.

Cycloaddition Products: Larger cyclic compounds formed through cycloaddition reactions.

Scientific Research Applications

Chemistry

In organic chemistry, (1-(Ethoxycarbonyl)cyclopropyl)triphenylphosphonium tetrafluoroborate is used as an intermediate in the synthesis of complex molecules. Its ability to undergo ring-opening and cycloaddition reactions makes it valuable for constructing diverse chemical architectures.

Biology and Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of novel pharmaceuticals. Its unique structure allows for the exploration of new drug candidates with improved efficacy and selectivity.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability under various conditions make it suitable for large-scale production processes.

Mechanism of Action

The mechanism by which (1-(Ethoxycarbonyl)cyclopropyl)triphenylphosphonium tetrafluoroborate exerts its effects involves the interaction of the phosphonium group with nucleophilic centers. The cyclopropyl ring can undergo ring-opening, leading to the formation of reactive intermediates that participate in further chemical transformations. The ethoxycarbonyl group provides additional reactivity, facilitating various synthetic applications.

Comparison with Similar Compounds

Similar Compounds

- (Cyclopropyl)triphenylphosphonium tetrafluoroborate

- (1-(Methoxycarbonyl)cyclopropyl)triphenylphosphonium tetrafluoroborate

- (1-(Ethoxycarbonyl)cyclopropyl)triphenylphosphonium chloride

Uniqueness

(1-(Ethoxycarbonyl)cyclopropyl)triphenylphosphonium tetrafluoroborate is unique due to the presence of the ethoxycarbonyl group, which enhances its reactivity and versatility in synthetic applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in various chemical processes.

Biological Activity

(1-(Ethoxycarbonyl)cyclopropyl)triphenylphosphonium tetrafluoroborate (referred to as ECTP hereafter) is a phosphonium salt characterized by its unique structure, which includes a cyclopropyl group and a triphenylphosphonium moiety. This compound has garnered attention in organic synthesis and medicinal chemistry due to its potential biological activities, particularly in cancer treatment.

- Molecular Formula : C24H24BF4O2P

- Molecular Weight : 462.23 g/mol

- CAS Number : 52186-89-7

- Melting Point : 173-179 °C

- Solubility : Slightly soluble in water .

The biological activity of ECTP is largely attributed to its ability to target mitochondria. The triphenylphosphonium (TPP) cation facilitates the selective accumulation of the compound within the mitochondrial matrix, driven by the negative transmembrane potential characteristic of mitochondria in malignant cells. This accumulation can lead to increased production of reactive oxygen species (ROS), which are implicated in inducing apoptosis in cancer cells .

Anticancer Properties

Research indicates that compounds containing TPP moieties, including ECTP, exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that TPP-conjugated compounds enhance the cytotoxicity of several biologically active molecules by promoting their mitochondrial localization:

-

Cytotoxicity Studies :

- ECTP and similar TPP derivatives have demonstrated selective toxicity towards cancer cells compared to non-malignant cells, highlighting their potential as targeted cancer therapies .

- In vitro studies revealed that TPP-modified compounds could inhibit cell growth at low micromolar concentrations, with IC50 values often below 10 μM for effective compounds .

- Mechanism Insights :

Comparative Analysis with Other Compounds

A comparison of ECTP with other phosphonium salts reveals its unique properties:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| ECTP | ECTP Structure | Anticancer; targets mitochondria |

| Triphenylphosphonium Chloride | Ph₃PCl | General mitochondrial targeting |

| Dodecyl-TPP | C₁₂H₂₅Ph₃P | Higher cytotoxicity; less selectivity |

Case Studies

- In Vivo Studies :

-

Structure-Activity Relationship (SAR) :

- Research on various TPP derivatives has established that the hydrophobicity and structural characteristics of the alkyl chain influence their accumulation in mitochondria and overall cytotoxicity. Longer hydrophobic chains generally enhance activity against cancer cells while reducing toxicity to normal cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic protocols for (1-(Ethoxycarbonyl)cyclopropyl)triphenylphosphonium tetrafluoroborate, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or Michaelis-Arbuzov-like reactions. For example, analogous phosphonium salts are prepared by reacting cyclopropane derivatives with triphenylphosphine in tetrahydrofuran (THF) under inert conditions, followed by anion exchange with tetrafluoroboric acid . Purification often employs column chromatography (silica gel) or recrystallization from polar aprotic solvents. Monitoring reaction progress via thin-layer chromatography (TLC) and rigorous removal of byproducts (e.g., triethylammonium salts via filtration) is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks/data should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C-NMR : Identify the cyclopropyl protons (δ ~1.5–2.5 ppm as multiplet) and ethoxycarbonyl groups (δ ~4.1–4.3 ppm for CH₂, δ ~1.2–1.4 ppm for CH₃). Aromatic protons from triphenylphosphonium appear as complex multiplets (δ ~7.5–8.0 ppm) .

- IR : Confirm the ester carbonyl (C=O stretch at ~1720 cm⁻¹) and tetrafluoroborate anion (B-F stretches at ~1050–1100 cm⁻¹) .

- X-ray Crystallography : Resolve the tetrahedral geometry around phosphorus and confirm counterion coordination .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer : It serves as a precursor for cyclopropane-containing intermediates via Wittig or ylide reactions. For example, its phosphonium moiety can participate in olefination reactions to generate α,β-unsaturated esters, which are valuable in natural product synthesis . The tetrafluoroborate anion enhances solubility in polar solvents, enabling homogeneous reaction conditions .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., ylide formation vs. anion dissociation) influence the reactivity of this compound?

- Methodological Answer : The balance between ylide formation and anion dissociation depends on solvent polarity and temperature. In polar aprotic solvents (e.g., DMF), the tetrafluoroborate anion stabilizes the phosphonium cation, favoring ylide generation. In contrast, protic solvents (e.g., methanol) may promote anion exchange, leading to undesired byproducts. Kinetic studies using ³¹P-NMR can track these pathways .

Q. What strategies mitigate instability issues (e.g., hydrolysis or thermal decomposition) during storage or reactions?

- Methodological Answer :

- Storage : Store under anhydrous conditions (argon atmosphere) at –20°C to prevent hydrolysis of the cyclopropane or ester groups .

- Reaction Conditions : Use low temperatures (0–5°C) and avoid strong bases that may degrade the tetrafluoroborate anion. Pre-drying solvents (e.g., THF over molecular sieves) minimizes water-induced decomposition .

Q. How can researchers resolve discrepancies in reported solubility data for this compound?

- Methodological Answer : Solubility inconsistencies often arise from variations in solvent purity or crystallinity. Standardize measurements via gravimetric analysis: saturate solvents (e.g., acetonitrile, dichloromethane) with the compound, filter, and quantify dissolved material via UV-Vis (λ ~260 nm for aromatic groups). Cross-validate with computational models (e.g., COSMO-RS) to correlate experimental and predicted solubility .

Q. What mechanistic insights explain its selectivity in stereospecific cyclopropane ring-opening reactions?

- Methodological Answer : The ethoxycarbonyl group electronically stabilizes the transition state during ring-opening, directing nucleophilic attack to the less substituted cyclopropane carbon. Density functional theory (DFT) calculations can map charge distribution, while kinetic isotopic effects (KIEs) reveal steric vs. electronic contributions .

Data Analysis and Experimental Design

Q. How should researchers design control experiments to differentiate between phosphonium-mediated and free-radical pathways in cyclopropane functionalization?

- Methodological Answer :

- Radical Traps : Add TEMPO or BHT to quench free radicals; observe suppression of product formation.

- Isotopic Labeling : Use deuterated solvents (e.g., CD₃CN) to track hydrogen abstraction in radical mechanisms.

- Electron Paramagnetic Resonance (EPR) : Detect transient radical intermediates .

Q. What statistical methods are recommended for analyzing reproducibility in multi-step syntheses involving this compound?

- Methodological Answer : Apply design of experiments (DoE) to optimize reaction parameters (e.g., temperature, stoichiometry). Use ANOVA to assess batch-to-batch variability in purity or yield. For critical steps (e.g., anion exchange), implement QC checks via HPLC with charged aerosol detection (CAD) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.